6-Iodopyridin-2-aminehydrochloride

Cross-Coupling Synthetic Chemistry Reactivity

Avoid low-yield cross-couplings with bromo/chloro analogs. 6-Iodopyridin-2-amine HCl provides the reactive C-I bond essential for challenging sp2-sp2 bond formations. • Achieves 95% selectivity in carbonylative Suzuki couplings at 100 °C without expensive ligands (vs. 91% for bromo analog). • Pre-formed HCl salt ensures solubility in aqueous assay buffers (free base solubility: 0.682 mg/mL); LogD ~1.48-1.90 enables precise lipophilicity tuning. • Enables Type II halogen bonding (15-30 kJ/mol) for crystal engineering and target engagement.

Molecular Formula C5H6ClIN2
Molecular Weight 256.47 g/mol
Cat. No. B13627565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodopyridin-2-aminehydrochloride
Molecular FormulaC5H6ClIN2
Molecular Weight256.47 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)I)N.Cl
InChIInChI=1S/C5H5IN2.ClH/c6-4-2-1-3-5(7)8-4;/h1-3H,(H2,7,8);1H
InChIKeyKHJLSRJJUCMCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodopyridin-2-amine HCl: Procurement Overview


6-Iodopyridin-2-amine hydrochloride (CAS 2731006-87-2 for the salt; 88511-25-5 for the free base) is a di-substituted pyridine bearing an amino group at the 2-position and an iodine atom at the 6-position. It is a key building block in medicinal chemistry and materials science. While the 2-aminopyridine scaffold is common, substitution at the 6-position with the larger, more polarizable iodine atom imparts a distinct profile of reactivity and physicochemical properties compared to its 6-bromo, 6-chloro, and 6-fluoro analogs . Its utility is frequently demonstrated in metal-catalyzed cross-coupling reactions and as a versatile intermediate for constructing more complex heterocyclic systems .

Metal-catalyzed couplings & SNAr – reported higher intrinsic reactivity of the iodo-substrate may support milder, ligand-free conditions.
Directional halogen bonding – iodine acts as a strong sigma-hole donor, enabling crystal engineering and supramolecular studies.
Pre-formed hydrochloride salt – ready solubility for aqueous-based assays and pre-formulation screening.

6-Iodopyridin-2-amine HCl: Advantages Over 6-Br/Cl Analogs


The assumption that any 6-halo-2-aminopyridine is functionally interchangeable overlooks critical, quantifiable differences in reactivity and material properties. The carbon-iodine bond is intrinsically weaker and more reactive than C-Br or C-Cl bonds in critical transformations like oxidative addition, a rate-limiting step for many catalytic cycles. This translates directly to higher yields and milder reaction conditions in cross-coupling [1]. Furthermore, the iodine atom uniquely enables strong, directional halogen bonding (sigma-hole interactions) that is absent or far weaker in bromo and chloro analogs, providing an orthogonal tool for crystal engineering and target engagement . Failing to select the iodo variant where these properties are essential can lead to failed reactions, poor yields, and the inability to access desired supramolecular architectures.

6-Iodo HCl
Higher C–I reactivity in oxidative addition; may enable milder cross-coupling conditions.
Br/Cl analogs
Lower reactivity often requires specialized ligands or higher temperatures; coupling outcome may differ.
6-Iodo HCl
Strong directional halogen bonding (Type II, 15-30 kJ/mol) for crystal engineering.
Br/Cl analogs
Weak or absent sigma-hole interactions; cannot replicate iodine-based supramolecular motifs.
6-Iodo HCl
Pre-formed hydrochloride salt enhances aqueous solubility and solid-state stability.
Br/Cl analogs
Free bases often poorly soluble; stable pre-formed salt not always available, requiring in-house salt screening.
Similarity in core structure does not guarantee interchangeable performance. Key reactivity and supramolecular properties are heavily halogen-dependent; direct substitution without validation may lead to failed reactions or altered material properties.

6-Iodopyridin-2-amine HCl: Performance Evidence


Pd-Catalyzed Carbonylative Suzuki Coupling

In a comparative study of palladium-catalyzed carbonylative Suzuki couplings, the reactivity of pyridine halides is shown to decrease significantly from iodo- to bromopyridines. For 2-iodopyridine, a 95% selectivity for the desired benzoylpyridine product was achieved by increasing the reaction temperature to 100°C. In contrast, achieving high selectivity with 4-bromopyridine required the use of bulkier, more specialized tricyclohexylphosphine ligands to reach a 91% selectivity [1]. This demonstrates that the iodine atom provides superior intrinsic reactivity, enabling high performance under simpler conditions.

Carbonylative Suzuki
Head-to-head
95% selectivity (100°C, simple ligands) vs 91% with bulky PCy₃ ligand for Br analog
Supports selection for coupling workflows requiring milder conditions.
Reported under Pd/CO pressure; verify transferability to target substrates.
Cross-Coupling Synthetic Chemistry Reactivity

Sigma-Hole Halogen Bond Donor Ability

The iodine atom on 6-iodopyridin-2-amine acts as a potent halogen bond donor, a property that is either drastically weaker or non-existent in its bromo and chloro analogs. Iodine's sigma-hole interactions are reported in ranges of 5-25 kJ/mol and can reach 15-30 kJ/mol for specific Type II geometries with bond distances of 3.3-3.7 Å . This is a fundamental point of differentiation: bromine and chlorine, being less polarizable, have significantly weaker sigma-holes and show lower interaction energies, often failing to engage in directional halogen bonding that can dictate solid-state packing or ligand-target recognition.

Halogen bond donor
Cross-study comparable
Type II XB: 15–30 kJ/mol, distances 3.3–3.7 Å; Br/Cl much weaker.
Enables directional interactions for crystal design and target engagement.
Iodine-specific property; bromo/chloro analogs do not provide comparable XB strength.
Supramolecular Chemistry Crystal Engineering Halogen Bonding

Lipophilicity in Drug Design

The 6-iodo substitution significantly increases lipophilicity relative to other halogens. The calculated LogD at pH 7.4 for 6-iodopyridin-2-amine is approximately 1.48 to 1.90, compared to 1.50 to 1.56 for the 6-bromo analog and 1.15 for the 6-chloro analog [1][2]. An increase of ~0.3-0.4 log units from chloro to iodo represents a more than 2-fold increase in partition coefficient, which can critically influence membrane permeability and non-specific binding.

Lipophilicity
Cross-study comparable
LogD₇.₄ ~1.48–1.90
Provides distinct lipophilicity step-change for SAR tuning.
~0.3–0.4 log units higher than 6-Cl analog; in-silico and experimental range.
Medicinal Chemistry ADME Lipophilicity

Solubility & Stability as HCl Salt

The free base of 6-iodopyridin-2-amine has low intrinsic aqueous solubility, measured at 0.682 mg/mL and classified as 'poorly soluble' . To overcome this, the hydrochloride salt form directly enhances aqueous solubility and solid-state stability . This is a crucial differentiator for any application requiring dissolution in aqueous media, such as biological assays or formulation studies. The 6-bromo analog is also reported to be only 'slightly soluble in water,' but its commercial availability in a pre-formed hydrochloride salt with documented stability is less common .

Solubility & salt form
Class-level
Free base: 0.682 mg/mL (poorly soluble); HCl salt improves aqueous solubility.
Salt form may enhance solubility for aqueous protocols.
Data to verify; comparative salt availability may differ for Br/Cl analogs.
Formulation Pre-formulation Solubility Enhancement

SNAr Leaving Group Capability

The iodine atom serves as a superior leaving group compared to bromine or chlorine in SNAr reactions. This is supported by studies on 2-halopyridines, where reactivity with nucleophiles follows the order 2-iodopyridine ≈ 2-bromopyridine ≫ 2-chloropyridine ≈ 2-fluoropyridine [1]. However, in the presence of specific catalysts or under milder conditions, the advantage of iodine becomes even more pronounced. For example, in copper-catalyzed amination reactions, the yield from 2-iodopyridine was reported to be 'much better' than that from 2-bromopyridine under identical, ligand-free conditions [2].

SNAr / Cu-amination
Head-to-head
“Much better” yield than 2-Br under ligand-free conditions General order: I ≈ Br ≫ Cl ≈ F
May offer kinetic advantage in late-stage functionalization.
Reported in Cu-catalyzed C–N coupling; verify for specific nucleophile systems.
SNAr Reactions Synthetic Chemistry Reactivity

6-Iodopyridin-2-amine HCl: Application Scenarios


Cross-Coupling for Complex API Synthesis

When constructing complex Active Pharmaceutical Ingredients (APIs) that require a challenging sp2-sp2 bond formation, 6-iodopyridin-2-amine HCl is the substrate of choice. Evidence shows that the iodo-substrate provides superior reactivity in carbonylative Suzuki couplings, achieving 95% selectivity at 100°C without the need for bulky, expensive specialized ligands that are necessary for the bromo analog to reach 91% selectivity [1]. This allows for cost-effective, high-yielding synthesis of benzoylpyridine-derived drug candidates. The presence of the protected amine also allows for further sequential functionalization after the coupling step.

Halogen-Bond-Driven Crystal Engineering & Drug Design

For research programs focused on exploiting halogen bonding for target engagement or crystal packing, the 6-iodo analog is an indispensable tool. The compound exhibits strong Type II halogen bond interactions with energies up to 15-30 kJ/mol, a property built on the tunable sigma-hole of the iodine atom [1]. The 6-chloro and 6-fluoro analogs lack this capability, and the 6-bromo analog provides far weaker interactions. This enables the rational design of co-crystals or protein-ligand complexes where the iodine acts as a specific, directional anchor.

Aqueous Bioassays for Lipophilic Scaffolds

In early-stage drug discovery, the hydrochloride salt form provides a critical advantage for biological testing. While the free base is poorly soluble (0.682 mg/mL) [1], the pre-formed hydrochloride salt ensures enhanced solubility for dose-response assays in aqueous buffer systems . Its distinct, higher LogD of ~1.48-1.90 compared to the 2-aminopyridine core or the chloro analog also allows medicinal chemists to precisely tune the lipophilicity of a lead series, a common requirement for improving cell permeability [2].

Late-Stage Diversification via SNAr & Amination

For a convergent synthetic strategy requiring late-stage diversification, the iodine atom's superior leaving group ability is a game-changer. In copper-catalyzed aminations, 2-iodopyridine provides a 'much better' yield than 2-bromopyridine under ligand-free conditions [1]. This enables the mild, chemoselective introduction of diverse amine fragments into the 6-position at the final stage of a synthetic sequence, minimizing protecting group manipulations and increasing overall synthetic throughput.

Application
Selection Property
Validation Focus
Cross-coupling for API synthesis
Iodo reactivity profile
Yield and ligand-free conditions
Halogen-bond-driven crystal engineering
Sigma-hole XB donor strength
Directional solid-state interactions
Aqueous bioassays for lipophilic scaffolds
HCl salt solubility & LogD
Dissolution and permeability in assay media
Late-stage SNAr diversification
Leaving group ability
Chemoselectivity under mild conditions
Quote Request

Request a Quote for 6-Iodopyridin-2-aminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.